REACTION_CXSMILES
|
[F:1][C:2]([F:10])([F:9])[C:3]1([F:8])[O:7][C:4]1(F)F.[C:11](=O)([O-:13])[OH:12].[K+]>O>[CH3:4][O:7][C:3]([F:8])([C:2]([F:10])([F:9])[F:1])[C:11]([OH:13])=[O:12] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1(C(F)(F)O1)F)(F)F
|
Name
|
acid
|
Quantity
|
5.25 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After reaction
|
Type
|
CUSTOM
|
Details
|
the water is evaporated off at reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the solid residue is extracted with 20 ml of methyl formate
|
Type
|
CUSTOM
|
Details
|
After evaporation of the organic solution
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(=O)O)(C(F)(F)F)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |